(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride
CAS No.: 1217211-31-8
Cat. No.: VC6705991
Molecular Formula: C21H24ClN3O2S2
Molecular Weight: 450.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217211-31-8 |
|---|---|
| Molecular Formula | C21H24ClN3O2S2 |
| Molecular Weight | 450.01 |
| IUPAC Name | (E)-N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
| Standard InChI | InChI=1S/C21H23N3O2S2.ClH/c25-20(9-8-17-5-3-16-27-17)24(11-4-10-23-12-14-26-15-13-23)21-22-18-6-1-2-7-19(18)28-21;/h1-3,5-9,16H,4,10-15H2;1H/b9-8+; |
| Standard InChI Key | XJLWFFMUDMKZPT-HRNDJLQDSA-N |
| SMILES | C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CS4.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features an (E)-configured acrylamide core () flanked by three distinct substituents (Fig. 1):
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Benzo[d]thiazol-2-yl: A bicyclic aromatic system with sulfur and nitrogen atoms, known to enhance binding affinity to enzymatic pockets .
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3-Morpholinopropyl: A tertiary amine-linked morpholine group, contributing to solubility and pharmacokinetic properties .
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Thiophen-2-yl: A sulfur-containing heterocycle that modulates electronic properties and target selectivity .
The hydrochloride salt form improves aqueous solubility, critical for bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.05 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (amide, morpholine O, Cl⁻) |
| LogP (Predicted) | 3.2 ± 0.5 |
Synthesis and Optimization
Synthetic Route
The synthesis follows a multi-step protocol analogous to methods described in patent CN103232429A :
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Acid Chloride Formation:
(E)-3-(thiophen-2-yl)acrylic acid is treated with thionyl chloride () or oxalyl chloride to generate the corresponding acid chloride. -
Amide Coupling:
The acid chloride reacts with -(benzo[d]thiazol-2-yl)--(3-morpholinopropyl)amine in the presence of a base (e.g., pyridine) to form the acrylamide intermediate. -
Deprotection and Salt Formation:
A tert-butoxycarbonyl (Boc)-protected amine intermediate (if used) is treated with trifluoroacetic acid (TFA) or HCl to yield the free base, followed by HCl-mediated salt formation .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | , CH₂Cl₂, reflux | >95 |
| 2 | Pyridine, THF, 60°C | 70–80 |
| 3 | HCl (g), Et₂O | 85–90 |
Pharmacological Mechanisms
Covalent Target Engagement
The acrylamide group acts as a Michael acceptor, enabling covalent bond formation with cysteine thiols in target proteins (Fig. 2) . This mechanism is leveraged in kinase inhibitors (e.g., afatinib) to achieve prolonged target suppression.
Key Features:
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